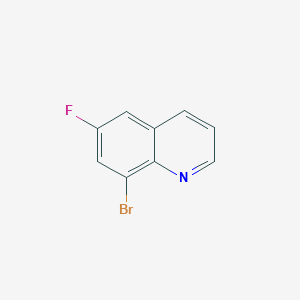

8-Bromo-6-fluoroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

8-bromo-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOINWPRJXLNEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611834 | |

| Record name | 8-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22960-18-5 | |

| Record name | 8-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Quinoline Scaffold As a Foundation in Chemical and Biological Sciences

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone in the fields of medicinal and materials chemistry. rsc.org This "privileged scaffold" is found in a multitude of natural alkaloids and has been the basis for a vast array of synthetic compounds with diverse pharmacological activities. The structural rigidity and the presence of a nitrogen atom in the quinoline ring system allow for a variety of chemical modifications, enabling the fine-tuning of its physicochemical and biological properties. mdpi.com

Historically, quinoline derivatives have been pivotal in the development of therapeutic agents, most notably antimalarial drugs. rsc.org Beyond their initial applications, the quinoline core has been successfully integrated into compounds exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective properties. mdpi.com This versatility has cemented the quinoline scaffold as a critical starting point for the rational design of new drugs.

Strategic Importance of Halogenated Quinoline Derivatives in Advanced Research

The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the quinoline (B57606) scaffold is a well-established strategy to modulate the molecule's properties and enhance its biological activity. mdpi.com Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. ekb.eg

The presence of a fluorine atom, as seen in 8-Bromo-6-fluoroquinoline, can improve metabolic stability and membrane permeability. vulcanchem.com Fluorine's high electronegativity can also alter the electronic properties of the quinoline ring, influencing its reactivity and interactions with enzymes or receptors. vulcanchem.com Second-generation fluoroquinolone antibiotics, for example, gained a broader spectrum of activity through the addition of a fluorine atom at the C-6 position. ekb.eg

The bromine atom at the C-8 position also plays a crucial role. It can enhance the bacteriostatic effects against resistant bacterial strains and is known to increase lipophilicity, which can improve the compound's ability to cross cellular membranes. ekb.eg The combined presence of both bromine and fluorine on the quinoline ring, as in this compound, creates a unique electronic and steric profile that researchers are actively exploring for novel applications.

Overview of Current Research Trajectories for 8 Bromo 6 Fluoroquinoline

Classical and Contemporary Quinoline Annulation Reactions

The formation of the quinoline ring system can be achieved through several established annulation reactions, each with its own set of advantages and limitations regarding substrate scope and reaction conditions.

Modified Skraup Synthesis for this compound Scaffold Formation

The Skraup synthesis, a classic method for preparing quinolines, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgvedantu.comuop.edu.pk This reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. vedantu.comuop.edu.pk

A modified Skraup synthesis has been successfully employed for the preparation of this compound. researchgate.netmdpi.com In this approach, 2-bromo-4-fluoroaniline (B89589) is reacted with glycerol in the presence of sulfuric acid and sodium m-nitrobenzenesulfonate (B8546208) as the oxidizing agent. researchgate.netmdpi.com The reaction is often carried out in the presence of ferrous sulfate (B86663) to moderate the otherwise vigorous and exothermic nature of the reaction. wikipedia.orgvedantu.comuop.edu.pk One documented synthesis using methanesulfonic acid (MsOH) as the solvent and acid catalyst reported a 43% yield of the desired this compound after purification. mdpi.com

| Starting Material | Reagents | Oxidizing Agent | Solvent/Catalyst | Yield |

| 2-Bromo-4-fluoroaniline | Glycerol, FeSO₄·7H₂O | Sodium m-nitrobenzenesulfonate | MsOH | 43% mdpi.com |

This method highlights the utility of the Skraup reaction in constructing halogenated quinolines, where the substituents on the aniline precursor directly translate to the final quinoline product.

Friedlander Condensation Variants in Halogenated Quinoline Synthesis

The Friedländer synthesis offers a versatile and milder alternative for constructing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a β-ketoester or ketone). uop.edu.pknih.govmdpi.com This method is particularly advantageous for creating polysubstituted quinolines in a single step without the need for harsh acidic conditions or protecting groups. nih.gov

Microwave-enhanced Friedländer reactions have been shown to significantly improve yields and reduce reaction times for the synthesis of halogenated 8-hydroxyquinolines, with average yields increasing from 34% with traditional heating to 72% under microwave irradiation. nih.govresearchgate.net This approach allows for the convergent assembly of diverse quinoline structures from readily available starting materials. nih.gov While a direct synthesis of this compound via the Friedländer condensation is not explicitly detailed in the provided results, the methodology's proven success with a wide array of halogenated substrates suggests its potential applicability. nih.govresearchgate.net The reaction's flexibility in accommodating various aldehydes, β-keto esters, ketones, and nitriles allows for diverse substitution patterns at the 2-, 3-, and 4-positions of the quinoline ring. nih.gov

Gould-Jacobs and Conrad-Limpach Cyclization Pathways

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines, which can be further modified. wikipedia.orgauctoresonline.org This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization. wikipedia.org The resulting 4-hydroxy-3-carboalkoxyquinoline can then undergo saponification and decarboxylation. wikipedia.org For instance, the synthesis of 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid starts with 3-bromo-5-fluoroaniline (B180217) and ethyl ethoxymethylenemalonate, which are heated to form an anilinomethylenemalonate intermediate. Subsequent thermal cyclization in a high-boiling solvent like diphenyl ether yields the quinoline ester.

The Conrad-Limpach synthesis also produces 4-hydroxyquinolines by reacting anilines with β-ketoesters. mdpi.comwikipedia.orgjptcp.com The reaction conditions dictate the final product; heating at higher temperatures (around 250°C) favors the formation of 4-quinolones. mdpi.comwikipedia.org The use of high-boiling point solvents is crucial for achieving good yields in the cyclization step. nih.gov

| Reaction | Starting Materials | Key Intermediate | Product Type |

| Gould-Jacobs | Aniline, Ethoxymethylenemalonate ester | Anilidomethylenemalonate | 4-Hydroxy-3-carboalkoxyquinoline wikipedia.org |

| Conrad-Limpach | Aniline, β-ketoester | Schiff base/Anilinocrotonate | 4-Hydroxyquinoline (4-quinolone) wikipedia.org |

Emerging One-Pot and Multicomponent Reaction Strategies

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.netrsc.orgbeilstein-journals.org These strategies are being applied to the synthesis of diverse quinoline libraries. researchgate.netacs.org

MCRs, such as the Povarov reaction, allow for the construction of complex tetrahydroquinolines which can then be oxidized to the corresponding quinolines. beilstein-journals.org Manganese dioxide has been identified as an effective oxidizing agent for this transformation. beilstein-journals.org Other MCRs for quinoline synthesis include the Gewald and Ugi reactions. researchgate.netrsc.org While a specific MCR for this compound is not detailed, the development of catalyst systems like zirconocene (B1252598) dichloride and copper oxide for three-component cascade reactions highlights the potential for greener and more efficient routes to substituted quinolines. tandfonline.com These reactions often proceed under milder conditions and can utilize environmentally friendly solvents like isopropanol (B130326) and water. tandfonline.com

Regioselective Halogenation and Functionalization Approaches

The introduction of halogen atoms at specific positions on the quinoline ring is crucial for tuning the electronic and biological properties of the molecule.

Directed Bromination Techniques for Quinoline Systems

The direct bromination of a pre-formed quinoline ring is a common strategy for introducing a bromine substituent. The regioselectivity of this electrophilic aromatic substitution is influenced by the existing substituents on the ring. For the synthesis of this compound, one approach involves the direct bromination of 6-fluoroquinoline (B108479). This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in a solvent like chloroform (B151607) or dichloromethane, often yielding the desired product in good yields (over 70%).

An alternative strategy involves the iridium-catalyzed borylation of 6-fluoroquinolines. acs.orgnih.gov This method allows for the introduction of a boryl group at various positions, which can then be subsequently converted to a bromine atom through reaction with a bromine source. acs.orgnih.gov This two-step process provides a versatile route to functionalized fluoroquinolones.

Furthermore, metal-free protocols have been developed for the regioselective C5-halogenation of 8-substituted quinolines. rsc.orgnih.gov These methods often utilize inexpensive and atom-economical halogen sources like trihaloisocyanuric acid and can proceed under mild, open-air conditions with excellent functional group tolerance. rsc.orgnih.gov For instance, iron(III)-catalyzed C5-halogenation of 8-amidoquinolines has been achieved in water, offering an environmentally friendly approach. mdpi.com

| Technique | Reagents | Target Position | Key Features |

| Direct Bromination | Bromine or NBS | Varies based on directing groups | Straightforward electrophilic substitution. |

| Iridium-Catalyzed Borylation/Bromination | [Ir(OMe)COD]₂, B₂pin₂, Bromine source | C5, C7 | Versatile, allows access to various functional groups. acs.orgnih.gov |

| Metal-Free C-H Halogenation | Trihaloisocyanuric acid | C5 of 8-substituted quinolines | Atom-economical, mild conditions, broad substrate scope. rsc.orgnih.gov |

| Iron(III)-Catalyzed Halogenation | Fe(NO₃)₃·9H₂O, NBS or Br₂ | C5 of 8-amidoquinolines | Environmentally friendly (in water), good yields. mdpi.com |

An in-depth examination of the synthetic approaches for this compound reveals a landscape of evolving chemical strategies. This article focuses on the methodologies for its creation, alongside its substituted analogues, with a particular emphasis on regioselectivity and the adoption of sustainable practices.

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Bromo 6 Fluoroquinoline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 8-Bromo-6-fluoroquinoline in solution. By analyzing the magnetic properties of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the atomic framework and electronic environment can be constructed.

The ¹H and ¹³C NMR spectra provide foundational information about the carbon-hydrogen framework of the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus, while the coupling constants (J), measured in Hertz (Hz), reveal through-bond connectivity between neighboring nuclei.

For this compound, the aromatic region of the ¹H NMR spectrum is expected to show five distinct signals corresponding to the five protons on the quinoline (B57606) ring system. The ¹³C NMR spectrum will display nine signals for the nine carbon atoms. The specific chemical shifts are influenced by the electronegativity and positional effects of the bromine and fluorine substituents. While a complete, definitively assigned experimental dataset for the parent compound is not widely published, expected values can be predicted based on data from closely related analogs. researchgate.netacs.org

Predicted ¹H NMR Data for this compound Data predicted based on substituent effects and analysis of similar compounds.

| Proton Position | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

|---|---|---|---|

| H-2 | ~8.9 | dd | 3JH2-H3 ≈ 4.2, 4JH2-H4 ≈ 1.7 |

| H-3 | ~7.5 | dd | 3JH3-H4 ≈ 8.4, 3JH3-H2 ≈ 4.2 |

| H-4 | ~8.2 | dd | 3JH4-H3 ≈ 8.4, 4JH4-H2 ≈ 1.7 |

| H-5 | ~7.9 | d | 4JH5-F6 ≈ 9.0 |

| H-7 | ~8.1 | d | 3JH7-F6 ≈ 6.5 |

Predicted ¹³C NMR Data for this compound Data predicted based on substituent effects and analysis of similar compounds.

| Carbon Position | Predicted Chemical Shift (δ) (ppm) |

|---|---|

| C-2 | ~151 |

| C-3 | ~123 |

| C-4 | ~136 |

| C-4a | ~128 |

| C-5 | ~125 (d, 3JC5-F6) |

| C-6 | ~159 (d, 1JC6-F6) |

| C-7 | ~115 (d, 2JC7-F6) |

| C-8 | ~118 |

| C-8a | ~146 |

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine atom. Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, this technique provides a clear and direct assessment of the fluorine substituent. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides confirmation of the fluorine's position on the aromatic ring. In related 6-fluoroquinoline (B108479) derivatives, the fluorine resonance typically appears in the range of -108 to -110 ppm relative to a standard reference such as CFCl₃. acs.org This downfield shift is characteristic of a fluorine atom attached to an aromatic system.

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks connecting H-2 with H-3, H-3 with H-4, and H-2 with H-4 (a weaker correlation). The absence of correlations from these protons to H-5 and H-7 would confirm they belong to separate spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). It would allow for the direct assignment of C-2, C-3, C-4, C-5, and C-7 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which is crucial for identifying quaternary carbons and linking the different spin systems. Key HMBC correlations for this compound would include:

H-5 correlating to the fluorinated C-6 and the quaternary C-4a and C-8a.

H-7 correlating to the fluorinated C-6, the brominated C-8, and C-5.

H-4 correlating to C-5 and the quaternary C-8a. These correlations would definitively establish the 6-fluoro and 8-bromo substitution pattern on the quinoline core.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). measurlabs.com This allows for the calculation of a unique molecular formula.

For this compound (C₉H₅BrFN), the theoretical monoisotopic mass is 224.95894 Da. nih.gov HRMS analysis would be expected to yield an m/z value that matches this theoretical mass to within a few parts per million, thus confirming the molecular formula.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion: one for the molecule containing ⁷⁹Br ([M]⁺) and another of nearly equal intensity for the molecule containing ⁸¹Br ([M+2]⁺), separated by approximately 2 Da. The observation of this characteristic isotopic doublet is definitive proof of the presence of a single bromine atom in the molecule.

ESI-TOF is a common HRMS technique well-suited for the analysis of organic molecules like this compound. acs.org In a typical ESI-TOF experiment, the sample is ionized, often by protonation, to form a pseudomolecular ion [M+H]⁺. For this compound, this would result in a pair of high-resolution peaks observed at approximately m/z 225.9667 and 227.9647, corresponding to the [C₉H₆BrFN]⁺ ion containing ⁷⁹Br and ⁸¹Br, respectively. The high mass accuracy of TOF analysis allows for the confident determination of the elemental formula from the measured m/z value. infinitalab.comresearchgate.net

X-ray Single-Crystal Diffraction for Solid-State Molecular Architecture

While NMR and MS provide definitive information about molecular connectivity and formula, X-ray single-crystal diffraction is the unparalleled method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystallographic analysis of this compound would provide a wealth of structural information, including:

Precise bond lengths and bond angles: Confirming the geometry of the fused quinoline ring system.

Planarity: Quantifying the planarity of the aromatic rings.

Intermolecular Interactions: Revealing how molecules pack together in the crystal lattice, identifying non-covalent interactions such as π-π stacking or halogen bonding that govern the solid-state architecture.

As of now, the single-crystal X-ray structure of the parent this compound has not been reported in publicly accessible crystallographic databases. However, structures of more complex derivatives have been successfully elucidated, demonstrating the applicability of this technique to the quinoline scaffold. scispace.comiucr.org Such an analysis would provide the ultimate confirmation of the molecular structure and offer insights into its solid-state properties.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a unique "vibrational fingerprint." researchgate.netornl.gov While both are based on molecular vibrations, they operate on different principles and are often complementary. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the molecule's vibrational frequencies. biorxiv.org

For this compound, the spectra are dominated by vibrations associated with the quinoline core and are influenced by the bromo and fluoro substituents. The quinoline ring, a bicyclic heteroaromatic system, gives rise to a complex series of bands.

Key Vibrational Modes for this compound:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring are expected to produce a series of strong to medium intensity bands between 1400 and 1650 cm⁻¹. nih.gov

In-plane and Out-of-plane C-H Bending: These vibrations generate characteristic absorptions in the fingerprint region (below 1500 cm⁻¹), which are sensitive to the substitution pattern on the ring.

C-F Stretching: The carbon-fluorine bond is known to produce a strong absorption band, typically in the 1000-1300 cm⁻¹ region. In related fluoroquinolone compounds, a characteristic peak for the C-F bond has been identified as a fully symmetric vibrational normal mode. researchgate.net

C-Br Stretching: The carbon-bromine stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range, due to the heavier mass of the bromine atom.

Raman spectroscopy is particularly useful for identifying vibrations of the molecular backbone, especially the symmetric vibrations of the aromatic rings which may be weak in the IR spectrum. researchgate.net For fluoroquinolones, Raman spectra show prominent characteristic peaks for the pyridone nucleus. researchgate.net

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=C and C=N Ring Stretch | 1400 - 1650 | Strong to Medium |

| C-H Bending (in-plane & out-of-plane) | 700 - 1200 | Medium to Strong |

| C-F Stretch | 1000 - 1300 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Table 2: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Ring Breathing Modes | 700 - 1000 | Strong |

| C=C and C=N Ring Stretch | 1300 - 1650 | Strong |

| C-F Symmetric Stretch | 750 - 900 | Medium to Strong |

| C-Br Stretch | 500 - 650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. youtube.com The quinoline core of this compound is a chromophore containing a system of conjugated π-electrons and a nitrogen atom with a non-bonding electron pair (n-electrons). This structure allows for several types of electronic transitions, primarily π → π* and n → π*. youtube.com

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. For heteroaromatic systems like quinoline, multiple π → π* bands are often observed. asianpubs.org

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital. youtube.com These are generally lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths. youtube.com

The presence of bromine and fluorine atoms as substituents on the quinoline ring can influence the electronic absorption spectrum. These halogen atoms act as auxochromes, possessing lone pairs of electrons that can interact with the π-system of the ring. This interaction can lead to shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and may also affect the intensity of the absorption bands. Studies on other substituted quinolines, such as 5,7-dibromo-8-hydroxy quinoline, have shown that substitutions significantly impact the electronic transitions. asianpubs.orgasianpubs.org The effect of different solvents on these transitions has also been noted, indicating interactions between the solvent and the molecule's electronic states. asianpubs.orgasianpubs.org

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Description |

| π → π | 200 - 350 | High (>10,000) | Electron excitation from π bonding to π antibonding orbitals within the aromatic system. |

| n → π | 300 - 400 | Low (<2,000) | Electron excitation from a non-bonding orbital (N lone pair) to a π antibonding orbital. youtube.com |

Computational Chemistry and Theoretical Modeling of 8 Bromo 6 Fluoroquinoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 8-Bromo-6-fluoroquinoline, DFT calculations offer a detailed understanding of its intrinsic properties, which are dictated by the arrangement of its electrons.

DFT calculations can precisely map the electron density distribution of this compound, revealing the molecule's electrostatic potential and identifying regions susceptible to electrophilic or nucleophilic attack. Key reactivity descriptors derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical behavior. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity.

In a theoretical study on the related 6-chloroquinoline, DFT calculations were used to explore the compound's chemical reactivity through frontier molecular orbital properties and electrostatic potential surface characteristics. dergipark.org.tr Similar analyses for this compound would elucidate how the specific placement of the bromine and fluorine atoms influences the electronic properties of the quinoline (B57606) core. dergipark.org.tr

Table 1: Predicted Electronic and Reactivity Descriptors for this compound This table presents hypothetical but representative data that would be generated from DFT calculations.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 2.1 Debye | Measures the polarity of the molecule. |

| Electron Affinity | 1.1 eV | Energy released when an electron is added. |

| Ionization Potential | 6.4 eV | Energy required to remove an electron. |

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most favorable reaction pathways and predict activation energies. For this compound, this could be applied to understand its synthesis, potential metabolic degradation, or its interaction and covalent modification of a biological target. The analysis of transition state geometries provides a detailed picture of the bond-breaking and bond-forming processes that govern its chemical transformations.

While the quinoline core of this compound is largely rigid, DFT can be used to analyze the energetic profiles of its interactions with other molecules, such as receptors or enzymes. By calculating the binding energies of different orientations (poses) within a binding site, the most stable and likely conformation of the molecular complex can be identified. This information is critical for understanding the structural basis of its biological activity and for designing derivatives with improved binding affinity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. dntb.gov.ua By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic nature of this compound and its interactions with its environment, such as a solvent or a biological macromolecule. dntb.gov.ua

For instance, MD simulations could be used to study the stability of this compound when bound to a target protein, like DNA gyrase. acs.org The simulation would reveal how the ligand and protein atoms move and fluctuate over time, providing insights into the strength and persistence of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). Analysis of the root mean square fluctuation (RMSF) of protein residues can show how the binding of the ligand affects the protein's flexibility. nih.gov Such simulations are crucial for validating docking results and understanding the thermodynamic basis of ligand binding. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov For a series of quinoline derivatives including this compound, a QSAR model could be developed to predict their antibacterial potency. researchgate.net

This process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and using statistical methods like multiple linear regression to build a mathematical equation that relates these descriptors to the observed activity. nih.govmdpi.com The resulting model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. mdpi.com

Table 2: Conceptual Data for a QSAR Model of Quinolone Derivatives This table illustrates the type of data used to build a QSAR model, correlating molecular descriptors with biological activity.

| Compound | LogP (Hydrophobicity) | Molecular Weight | Dipole Moment | Predicted Activity (Log MIC) |

|---|---|---|---|---|

| Derivative 1 | 2.5 | 210.1 | 1.8 | -4.5 |

| Derivative 2 | 3.1 | 245.5 | 2.5 | -5.2 |

| This compound | 2.9 | 226.0 | 2.1 | -4.9 |

| Derivative 4 | 3.5 | 260.2 | 2.8 | -5.6 |

In Silico Screening and Virtual Ligand Design for Target Interaction Prediction

In silico screening, particularly molecular docking, is a cornerstone of modern drug discovery used to predict how a ligand, such as this compound, might bind to a macromolecular target. nih.govfrontiersin.org Quinolone compounds are known to target bacterial enzymes like DNA gyrase and topoisomerase IV. nih.govresearchgate.net

Virtual screening could be used to dock this compound into the active site of DNA gyrase to predict its binding orientation and affinity (docking score). nih.govresearchgate.net This provides a structural hypothesis for its mechanism of action. Furthermore, the compound can serve as a starting fragment or scaffold for virtual ligand design. nih.gov By analyzing its predicted binding mode, computational chemists can suggest modifications to the structure—adding or changing functional groups—to enhance interactions with the target, aiming to design novel derivatives with improved potency and selectivity. mdpi.com

Applications of 8 Bromo 6 Fluoroquinoline in Chemical Biology and Advanced Materials

Development of Bioactive Agents as a Privileged Quinoline (B57606) Scaffold

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for the diverse biological activities exhibited by its derivatives. evitachem.comsmolecule.com The introduction of specific substituents, such as bromine and fluorine atoms, onto the quinoline framework can significantly enhance its biological properties and reactivity, making compounds like 8-Bromo-6-fluoroquinoline valuable subjects in drug discovery and development. evitachem.com This scaffold serves as a foundational structure for generating agents with potential therapeutic applications, including anticancer and antibacterial activities. evitachem.comnih.gov

There is a lack of specific research in the reviewed literature detailing the interaction between this compound and neuroreceptors, including N-methyl-D-aspartate (NMDA) receptors. Consequently, its potential as a modulator for these targets has not been established.

This compound belongs to the fluoroquinolone class of compounds, which are known for their antibacterial effects mediated through the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair.

The mechanism of action involves the stabilization of the enzyme-DNA complex, which traps the enzyme in the process of cleaving DNA. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is a fatal event for the bacterium. nih.gov Fluoroquinolones effectively inhibit the catalytic activity of these enzymes, blocking the resealing of the DNA strands and thereby halting DNA replication and segregation. nih.gov

For many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the main target in Gram-positive bacteria. nih.gov The dual-targeting nature of these compounds contributes to their broad-spectrum antibacterial activity.

Table 1: Target Enzymes of Fluoroquinolones in Bacteria

| Enzyme | Primary Target In | Function | Consequence of Inhibition |

| DNA Gyrase | Gram-Negative Bacteria | Introduces negative supercoils into DNA, removes positive supercoils | Inhibition of DNA replication and transcription |

| Topoisomerase IV | Gram-Positive Bacteria | Decatenation (separation) of daughter chromosomes after replication | Disruption of bacterial cell division |

Quinoline derivatives, particularly those with halogen substitutions, have been investigated for their potential anticancer properties. evitachem.comsmolecule.com The mechanisms underlying these effects often involve the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation. nih.gov

Studies on related bromo-substituted quinazoline (B50416) compounds have demonstrated significant antiproliferative activity against various leukemia cell lines. The observed effects include a dose-dependent reduction in cancer cell viability. The mode of cell death is confirmed to be apoptosis, evidenced by key markers such as DNA fragmentation and the activation of caspases, which are critical enzymes in the apoptotic pathway. Furthermore, these compounds can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.gov While these findings are for structurally related compounds, they highlight the potential of the bromo-substituted quinoline scaffold as a source of antiproliferative agents.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the quinoline scaffold, the type and position of substituents are critical determinants of efficacy and target specificity. evitachem.comnih.gov

The presence and location of halogen atoms on the quinoline ring are known to significantly impact the compound's biological profile. The fluorine atom at the C-6 position is a characteristic feature of the fluoroquinolone class that generally enhances antibacterial potency. nih.gov The substituent at the C-8 position also plays a role in modulating the activity of quinoline-based agents. SAR studies aim to identify the optimal combination of substituents to maximize desired biological effects while minimizing off-target interactions.

Halogen atoms, such as the fluorine at C-6 and bromine at C-8 in this compound, are crucial in tuning the pharmacokinetic properties of a drug candidate, including its metabolic stability and bioavailability. The introduction of halogens can block sites on the molecule that are susceptible to metabolic degradation by enzymes in the liver. This can lead to a longer half-life and increased exposure of the drug in the body.

Specifically, the fluorine atom is often incorporated into drug candidates to enhance metabolic stability due to the strength of the carbon-fluorine bond. The presence of both bromine and fluorine can also influence the compound's lipophilicity, which affects its absorption, distribution, and ability to penetrate cell membranes to reach its biological target. evitachem.comsmolecule.com The specific combination of these two halogens in this compound is intended to confer a distinct set of physicochemical properties that enhance its potential as a bioactive agent. evitachem.com

Role in the Synthesis of Advanced Functional Materials

This compound is a halogenated quinoline derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring both a bromine and a fluorine atom on the quinoline core, provides multiple reaction sites for chemists to elaborate upon. The bromine atom, in particular, is amenable to various palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for the construction of advanced functional materials with tailored electronic and photophysical properties. Research has highlighted its utility in forming key chemical bonds necessary for creating organic dyes, components for Organic Light-Emitting Diodes (OLEDs), and materials for photovoltaic applications.

The chemical architecture of this compound makes it an important intermediate in the synthesis of organic colorants. Quinoline-based structures are known components of various dyes, and the functional groups on this specific molecule allow for the creation of extended conjugated systems, which are responsible for color in organic molecules.

The bromine atom at the 8-position can be readily functionalized using modern synthetic methods. One of the most significant reactions in this context is the Heck reaction, which couples the aryl bromide with an alkene. A study has demonstrated the high-yield conversion of this compound to a styryl derivative using a Palladium(II) acetate/triphenylphosphine catalyst system. Styryl derivatives of quinolines are a well-established class of dyes known for their vibrant colors and interesting photophysical properties. The ability to efficiently synthesize these structures from this compound underscores its role as a key precursor for novel organic dyes and pigments.

Table 1: Representative Heck Coupling Reaction for Dye Precursor Synthesis

| Reactant A | Reactant B | Catalyst System | Product Type | Yield |

| This compound | Styrene | Pd(OAc)₂ / PPh₃ | Styryl-quinoline | High |

In the field of organic electronics, this compound serves as a foundational scaffold for materials used in Organic Light-Emitting Diodes (OLEDs). The performance of an OLED device is highly dependent on the properties of the organic materials used in its various layers, including the emissive layer, hole transport layer (HTL), and electron transport layer (ETL). Quinoline derivatives are widely used in all of these components. scispace.com

The reactivity of this compound is particularly suited for building molecules for OLEDs. The Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling process for forming carbon-nitrogen bonds, proceeds with excellent efficiency using this compound. This reaction is a cornerstone for synthesizing N-arylated quinolines, a class of compounds frequently employed as hole-transport or host materials in OLEDs due to their electronic properties and thermal stability.

Furthermore, the aforementioned Heck reaction can be used to synthesize emissive materials. The resulting styryl-quinoline derivatives can exhibit strong fluorescence, a key requirement for the light-emitting layer of an OLED. By choosing different alkene coupling partners, chemists can fine-tune the electronic structure of the final molecule to achieve emission across the visible spectrum.

Table 2: Key Reactions for Synthesizing OLED Material Precursors from this compound

| Reaction Type | Catalyst System | Reagents | Product Class | Potential OLED Application |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP / NaOᵗBu | Primary or Secondary Amine | N-arylated fluoroquinoline | Hole Transport Layer, Host Material |

| Heck Reaction | Pd(OAc)₂ / PPh₃ | Alkene (e.g., Styrene) | Vinyl-substituted quinoline | Emissive Layer |

The development of organic photovoltaic (OPV) devices, or solar cells, relies on the design of organic semiconductor materials that can efficiently absorb light and transport charge. The synthesis of these materials often involves the creation of large, planar, π-conjugated systems that facilitate these processes.

This compound provides a valuable starting point for constructing such systems. Through palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, the bromo-functionalized quinoline core can be linked with other aromatic units. This modular approach allows for the systematic construction of donor-acceptor molecules or conjugated polymers, which are the active components in bulk heterojunction solar cells. The presence of the electron-withdrawing quinoline ring and the ability to introduce various electron-donating groups via cross-coupling makes this compound a versatile building block for tuning the energy levels (HOMO/LUMO) of materials to optimize solar cell performance. While quinoline derivatives are generally recognized for their potential in photovoltaics, the specific application of this compound derivatives in high-performance solar cells is an area of ongoing research. scispace.com

The fluorescence of quinoline and its derivatives is central to their application in OLEDs and as biological probes. 8-hydroxyquinoline, for example, is weakly fluorescent on its own but exhibits greatly enhanced emission upon chelation with metal ions, a property that arises from increased molecular rigidity.

While the fluorescence of the parent this compound is not extensively detailed, its derivatives are of significant interest. As established, it is an effective precursor for styryl-quinolines via the Heck reaction. Styryl-based dyes are known for their strong fluorescence. The conjugation between the quinoline ring and the styryl group creates an electronic system that can absorb UV or visible light and re-emit it at a longer wavelength, i.e., fluoresce. The specific absorption and emission wavelengths, as well as the fluorescence quantum yield, can be modified by adding different substituents to either the quinoline or the styryl portion of the molecule. This tunability makes derivatives of this compound promising candidates for new fluorescent materials.

Future Perspectives and Emerging Research Frontiers for 8 Bromo 6 Fluoroquinoline

Innovations in Asymmetric Synthesis and Stereocontrol

The development of chiral molecules is a cornerstone of modern pharmacology, as stereoisomers of a drug can exhibit vastly different efficacy and toxicity. While significant research has focused on the synthesis of quinolines, the asymmetric synthesis of derivatives starting from 8-bromo-6-fluoroquinoline remains a nascent and highly promising field. Future innovations are expected to focus on creating complex, three-dimensional molecules with precise stereocontrol.

Emerging strategies that could be applied to this compound include:

Enantioselective C-H Functionalization: Moving beyond traditional cross-coupling reactions, researchers are developing catalytic systems that can directly functionalize the C-H bonds of the quinoline (B57606) core with high enantioselectivity. This allows for the introduction of chiral centers without pre-functionalization, offering a more atom-economical route.

Photoredox Catalysis: The combination of photoredox catalysis with chiral catalysts, such as chiral lithium phosphates, has enabled the enantioselective synthesis of quinolines bearing both axial and central chirality. rsc.org This dual stereocontrol can be applied to synthesize novel atropisomeric derivatives of this compound.

Catalytic Rearrangement and Cyclization Reactions: Enantioselective rearrangement and cyclization reactions are being developed to efficiently construct complex polycyclic indole (B1671886) derivatives from quinolinone precursors. rsc.org Adapting these methodologies could allow for the creation of intricate, chiral scaffolds incorporating the this compound core, which may possess novel biological activities. rsc.org

These advanced synthetic methods will be crucial for building libraries of stereochemically defined compounds, enabling a more nuanced exploration of their structure-activity relationships.

Exploration of Novel Catalytic Systems for Efficient Transformations

The functionalization of the quinoline ring is key to modulating its properties. nih.gov The presence of both a bromo group (amenable to cross-coupling) and a fluoro group (which modulates electronic properties) on this compound makes it an ideal substrate for exploring novel catalytic transformations. Future research will likely move beyond classical methods toward more efficient and selective C-H activation/functionalization strategies. rsc.orgmdpi.com

Key areas of exploration include:

Transition-Metal-Catalyzed C-H Activation: Catalytic systems using metals like rhodium, palladium, and iridium are being developed for the site-selective functionalization of quinolines. mdpi.comnih.gov For instance, Rh(III)-catalyzed systems have been used for C7–H alkylation of quinolines, a position adjacent to the bromine in the target compound. researchgate.net Such methods could allow for the direct introduction of alkyl or aryl groups onto the this compound backbone without requiring pre-functionalization, representing a significant improvement in synthetic efficiency. mdpi.comnih.gov

Metal-Free Catalysis: To enhance the sustainability and reduce the cost of synthesis, metal-free catalytic systems are gaining traction. rsc.org Brønsted acid-catalyzed reactions, for example, have been used for the C-8 functionalization of quinoline-N-oxides. rsc.org Exploring such metal-free approaches for this compound could provide more environmentally friendly synthetic routes. acs.orgnih.gov

Electrocatalysis: Rhoda-electrocatalysis has emerged as a powerful and sustainable strategy for constructing heterocyclic compounds like quinolines without the need for chemical oxidants. acs.org Applying this technique to derivatives of this compound could enable novel annulation reactions, leading to complex fused heterocyclic systems.

The table below summarizes some of the modern catalytic strategies applicable to the functionalization of the quinoline scaffold.

| Catalytic Strategy | Metal/Catalyst | Target Position | Potential Transformation | Reference |

| C-H Arylation | Palladium (Pd) | C2 | Introduction of aryl groups | mdpi.com |

| C-H Alkylation | Rhodium (Rh) | C7 | Introduction of alkyl chains | researchgate.net |

| C-H Functionalization | Metal-Free (Brønsted Acid) | C8 | Friedel-Crafts type reactions | rsc.org |

| Alkyne Annulation | Rhodium (Rh) Electrocatalysis | Multiple | Construction of fused rings | acs.org |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the pace of discovery. github.io These computational tools can process vast datasets to predict reaction outcomes and identify promising drug candidates, thereby reducing the time and cost of experimental work. doaj.orgnih.gov

For this compound, AI and ML can be applied in two primary areas:

Reaction Prediction and Synthesis Design: ML models, particularly artificial neural networks, are being trained to predict the site selectivity of chemical reactions. doaj.org A model could be developed for quinoline derivatives to predict the most likely position for electrophilic substitution or C-H functionalization on the this compound scaffold under various conditions. doaj.orgresearchgate.net This predictive capability would allow chemists to design synthetic routes more efficiently and avoid unnecessary trial-and-error experimentation.

Drug Discovery and Virtual Screening: AI-driven platforms can be used to design and screen virtual libraries of this compound derivatives for potential biological activity. nih.gov By analyzing the structural features of known active molecules, ML models can predict the bioactivity of novel compounds, their binding affinity to specific protein targets, and their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties before they are ever synthesized. github.ionih.gov This in-silico screening process helps prioritize the most promising candidates for synthesis and biological testing.

Development of Advanced Probes for Biological Imaging and Diagnostics (e.g., PET Radiotracers)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology. It relies on the detection of radiation from positron-emitting isotopes, with Fluorine-18 (¹⁸F) being the most widely used due to its favorable half-life (110 min) and low positron energy. nih.govmdpi.com

The 6-fluoroquinoline (B108479) moiety present in this compound makes it an excellent candidate for development into a PET radiotracer. nih.gov There is a strong precedent for this application, as fluoroquinolone antibiotics have been successfully radiolabeled with ¹⁸F to create PET agents for imaging bacterial infections. nih.govresearchgate.net The native fluorine atom provides a direct site for isotopic exchange or for precursor synthesis for ¹⁸F labeling.

Future research could focus on:

Synthesis of ¹⁸F-labeled this compound: Developing a robust radiosynthesis protocol to label the compound with ¹⁸F would be the first step.

Development of Targeted Probes: By attaching specific targeting vectors to the this compound scaffold (e.g., via Suzuki coupling at the C8-bromo position), new PET probes could be created. These probes could be designed to accumulate in specific tissues or cell types, such as tumors or areas of neuroinflammation, allowing for targeted diagnostic imaging.

Preclinical Evaluation: The resulting radiotracers would be evaluated in animal models to assess their biodistribution, target engagement, and imaging capabilities, paving the way for potential clinical applications. frontiersin.org

Strategies for Scalable and Industrially Relevant Production of High-Purity Derivatives

Transitioning the synthesis of a promising compound from a laboratory scale to an industrial scale presents significant challenges, including cost, safety, and the need for high purity. For derivatives of this compound to be viable for commercial applications, scalable and efficient production strategies are essential.

Future efforts in this area will likely focus on:

Process Optimization: Re-evaluating and optimizing classical synthesis routes, such as the Skraup or Friedländer quinoline synthesis, for the large-scale production of the core this compound structure.

Continuous Flow Chemistry: Implementing continuous flow processes for key synthetic steps, such as nitration, reduction, or C-H functionalization. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved reproducibility, and higher throughput, which are critical for industrial production. researchgate.net

Advanced Purification Techniques: Moving away from chromatography, which is often not viable at an industrial scale, toward more scalable purification methods. Techniques such as crystallization, fractional distillation, and selective extraction will be critical for obtaining high-purity derivatives in a cost-effective manner.

Green Chemistry Principles: Incorporating principles of green chemistry to minimize waste and environmental impact. This includes using safer solvents, reducing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents. nih.govresearchgate.net

By focusing on these strategies, researchers can develop robust and economically viable manufacturing processes, ensuring that novel derivatives of this compound can be produced in the quantities and purity required for advanced applications.

常见问题

Q. What are the recommended safety protocols for handling 8-Bromo-6-fluoroquinoline in laboratory settings?

- Methodological Answer : Handling requires full personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation or skin contact. Waste must be segregated and disposed via certified hazardous waste services due to halogenated byproducts. Safety protocols align with H303+H313+H333 hazard codes, emphasizing precautions against toxicity via ingestion, skin contact, or inhalation .

Q. How can researchers synthesize this compound, and what purification techniques are optimal?

- Methodological Answer : Synthesis typically involves bromination and fluorination of quinoline precursors. For example, bromine or N-bromosuccinimide (NBS) can introduce bromine at the 8-position, while fluorination may use HF or fluorinating agents like DAST. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Purity >95% is achievable with careful solvent selection and temperature control, as seen in analogous quinoline derivatives .

Q. What spectroscopic methods are suitable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Peaks for aromatic protons (δ 7.5–8.9 ppm) and substituent effects (e.g., fluorine-induced deshielding).

- ¹³C NMR : Distinct signals for C-Br (~105 ppm) and C-F (~150 ppm).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 244.0 (C₁₀H₆BrFN⁺).

Infrared (IR) spectroscopy confirms C-Br (~550 cm⁻¹) and C-F (~1250 cm⁻¹) stretches. Cross-validate with elemental analysis .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing nature enhances electrophilicity at adjacent positions. For Pd-catalyzed reactions, optimize ligand systems (e.g., XPhos) and base (K₂CO₃) to prevent dehalogenation. Monitor regioselectivity via LC-MS and computational modeling (DFT) to predict activation barriers .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Discrepancies may arise from crystallinity or hydrate formation. Use dynamic light scattering (DLS) to detect aggregates. Quantify solubility via UV-Vis spectroscopy in solvents like DMSO, THF, or chloroform. Control humidity during experiments to prevent hygroscopic interference. Compare results with Hansen solubility parameters for consistency .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–13) at 25°C/40°C. Monitor degradation via HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid).

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Sensitivity : Expose to UV (254 nm) and track photodegradation products .

Q. What mechanistic insights explain unexpected byproducts in the alkylation of this compound?

- Methodological Answer : Competing pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms) may occur. Use isotopic labeling (²H/¹³C) and radical scavengers (TEMPO) to identify intermediates. Analyze regioselectivity through X-ray crystallography of byproducts. Kinetic studies under inert vs. aerobic conditions clarify oxygen’s role .

Data Analysis & Experimental Design

Q. How should researchers design experiments to differentiate steric vs. electronic effects in this compound derivatives?

- Methodological Answer : Synthesize analogs with substituents of varying bulk (e.g., -CH₃ vs. -CF₃) and electronic profiles (e.g., -OCH₃ vs. -NO₂). Compare reaction rates (kinetics) and computational electrostatic potential maps. Use Hammett plots to correlate substituent σ values with reactivity .

Q. What statistical approaches validate reproducibility in synthetic yields of this compound?

- Methodological Answer : Perform triplicate syntheses under identical conditions. Apply ANOVA to assess batch-to-batch variability. Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Report confidence intervals (95%) for yields .

Contradiction & Conflict Resolution

Q. How can conflicting NMR assignments for this compound be resolved?

- Methodological Answer :

Discrepancies often stem from solvent or concentration effects. Re-run NMR in deuterated DMSO vs. CDCl₃. Use 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare with calculated chemical shifts (DFT/GIAO) for verification .

Q. What steps address inconsistencies in biological activity data for this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。